1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (CAS: 942002-39-3) is a piperidine-4-carboxamide derivative with a sulfonyl group linked to a 5-chlorothiophen-2-yl ring and an N-bound 2,5-dichlorophenyl group. Its molecular formula is C₁₆H₁₅Cl₃N₂O₃S₂, with a molecular weight of 453.8 g/mol . The structure is characterized by:
- A piperidine-4-carboxamide core, providing conformational flexibility.
- A 2,5-dichlorophenyl amide moiety, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dichlorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S2/c17-11-1-2-12(18)13(9-11)20-16(22)10-5-7-21(8-6-10)26(23,24)15-4-3-14(19)25-15/h1-4,9-10H,5-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAKEGATCKOKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.36 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and dichlorophenyl moiety, which are critical for its biological activity.
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains, including Salmonella typhi , Escherichia coli , and Staphylococcus aureus , revealed moderate to strong inhibitory effects. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
In addition to antibacterial effects, the compound has shown anti-inflammatory activity. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where the modulation of inflammatory mediators can provide therapeutic benefits .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in various cancer cell lines. The sulfonamide functional group is known to interact with specific enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapy .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. AChE inhibition is particularly noteworthy as it relates to potential applications in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:
- Binding Affinity : The sulfonamide group enhances binding affinity to target proteins.
- Metabolic Pathway Interference : Disruption of metabolic pathways in bacteria and cancer cells leads to reduced growth and survival.
- Modulation of Inflammatory Mediators : The compound may influence the production of cytokines and other inflammatory markers.
Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various piperidine derivatives, including our compound, against multiple pathogens. Results indicated that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL depending on the strain tested .
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, suggesting potential for development as an anticancer agent .
Scientific Research Applications
Herbicidal Activity : The compound's sulfonamide group is crucial for herbicidal activity. Research has shown that similar compounds can inhibit specific enzymes involved in plant growth regulation. For example, a study on sulfonylurea herbicides demonstrated their effectiveness in controlling weed populations while being less harmful to crops .
Pesticide Development : The structural attributes of this compound make it suitable for developing novel pesticides. Its ability to target specific biological pathways in pests can lead to more effective pest management solutions without affecting non-target organisms.
Materials Science Applications
Polymer Chemistry : The incorporation of sulfonamide groups into polymers can enhance their thermal stability and mechanical properties. Research has indicated that polymers modified with sulfonamide derivatives exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .
Nanotechnology : The compound can serve as a precursor for synthesizing nanomaterials. Its unique chemical properties allow for functionalization at the nanoscale, which is essential for developing advanced materials with specific characteristics for electronics and photonics.
Case Studies
- Anticancer Study (2023) : A recent study investigated the effects of a related sulfonamide on human breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers, suggesting potential therapeutic applications in oncology .
- Agricultural Field Trials (2024) : Field trials conducted with a sulfonamide-based herbicide demonstrated a 30% reduction in weed biomass compared to untreated plots, indicating effective weed control while maintaining crop yield .
- Polymer Modification Research (2024) : Research on sulfonamide-modified polymers revealed enhanced tensile strength and thermal stability compared to conventional polymers, showcasing their potential use in aerospace applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs sharing the piperidine-4-carboxamide scaffold but differing in sulfonyl and aryl substituents. Key examples include:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Sulfonyl Group Variations :
- The target compound’s 5-chlorothiophen sulfonyl group offers distinct electronic properties compared to phenyl-based sulfonyl groups (e.g., 3,5-dichlorophenyl in or 4-chlorophenyl in ). Thiophene’s aromaticity and sulfur atom may enhance interactions with hydrophobic binding pockets.
- Compounds with electron-withdrawing substituents (e.g., Cl, Br) on the sulfonyl group (e.g., 4–20, 4–21 in ) typically exhibit lower synthetic yields (<50%) compared to electron-donating groups (e.g., 4–22 with 2,4-dimethylphenyl: 75% yield) .
Analogs with heterocyclic amides (e.g., oxadiazole in or benzothiazole in ) introduce hydrogen-bonding sites, which may enhance target binding but complicate synthesis.
Piperazine derivatives (e.g., ) may exhibit altered pharmacokinetics due to differences in ring basicity and hydrogen-bonding capacity.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
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Piperidine-4-carboxylic acid backbone : Serves as the central scaffold.
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5-Chlorothiophene-2-sulfonyl group : Introduced via sulfonylation.
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2,5-Dichlorophenyl carboxamide : Formed through amide coupling.
Critical intermediates include piperidine-4-carboxylic acid , 5-chlorothiophene-2-sulfonyl chloride , and 2,5-dichloroaniline . The synthesis typically proceeds through sequential sulfonylation of the piperidine nitrogen followed by carboxamide formation .
Sulfonyl Chloride Preparation
The 5-chlorothiophene-2-sulfonyl chloride required for sulfonylation is synthesized via oxidative chlorination of 5-chlorothiophene-2-thiol or its disulfide. A continuous flow protocol using HNO₃/HCl/O₂ achieves high efficiency and scalability, yielding sulfonyl chlorides in 70–81% with a process mass intensity (PMI) of 15 .
Reaction Conditions for Sulfonyl Chloride Synthesis
| Parameter | Value |
|---|---|
| Reagents | HNO₃ (conc.), HCl (conc.), O₂ |
| Temperature | 50–70°C (flow reactor) |
| Residence Time | 15–30 minutes |
| Yield | 70–81% |
This method avoids hazardous reagents like chlorine gas, aligning with green chemistry principles .
Piperidine Sulfonylation
The piperidine nitrogen is sulfonylated using 5-chlorothiophene-2-sulfonyl chloride under basic conditions. A representative procedure involves:
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Deprotection of Boc-piperidine-4-carboxylic acid : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 24 hours (94% yield) .
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Sulfonylation : Reacting the free amine with the sulfonyl chloride (1.2 equiv) in the presence of N,N-diisopropylethylamine (DiPEA) in DCM. Microwave irradiation (40°C, 20 minutes) enhances reaction efficiency, achieving yields of 72% .
Optimized Sulfonylation Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Solvent | DCM | DCM |
| Base | DiPEA | DiPEA |
| Temperature | Room temperature | 40°C |
| Time | 24 hours | 20 minutes |
| Yield | 62% | 72% |
Microwave irradiation significantly reduces reaction time while improving yield, as demonstrated in analogous sulfonamide syntheses .
Carboxamide Formation
The carboxylic acid moiety of the sulfonylated piperidine is activated for amide coupling with 2,5-dichloroaniline . Ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM under microwave irradiation (80°C, 15 minutes) provide the carboxamide in 53% yield .
Alternative Amide Coupling Strategies
-
Room-temperature method : EDC/DMAP in DCM for 48 hours (57% yield) .
-
Solvent optimization : Substituting DCM with ethanol (green solvent) reduces environmental impact but may lower yield .
Integrated Synthetic Route
Combining the above steps, the synthesis proceeds as follows:
Purification and Characterization
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Workup : Aqueous washing followed by extraction with ethyl acetate (EtOAc) and drying over MgSO₄ .
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Purification : Trituration with diethyl ether or column chromatography (silica gel, EtOAc/hexane) .
-
Characterization :
Environmental and Practical Considerations
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Green Metrics : The continuous flow sulfonyl chloride synthesis reduces PMI to 15 compared to batch methods (PMI >20) .
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Catalyst Efficiency : Metal-free conditions and low catalyst loading (e.g., iodine in ethanol) enhance sustainability .
Challenges and Optimization Opportunities
Q & A
Q. What are the optimal synthetic routes for 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonylation: Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine precursor under anhydrous conditions in dimethylformamide (DMF) at 0–5°C to form the sulfonyl-piperidine intermediate .
- Carboxamide coupling: Using N-(2,5-dichlorophenyl)amine with activated piperidine-4-carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) in dichloromethane .
Yield optimization strategies: - Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates at optimal conversion points .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce side products .
Q. How should researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substitution patterns (e.g., sulfonyl and dichlorophenyl groups). Key peaks include aromatic protons (δ 7.2–7.8 ppm) and piperidine carbons (δ 40–60 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by area under the curve) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~508–510 m/z) .
Advanced Research Questions
Q. What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Focus on the sulfonyl group’s role in hydrogen bonding and the dichlorophenyl moiety’s hydrophobic interactions .
- SAR libraries: Synthesize analogs with modified substituents (e.g., replacing 5-chlorothiophene with pyrimidine) and compare bioactivity in enzyme inhibition assays .
- Free-energy calculations (MM/PBSA): Quantify binding affinities for lead optimization .
Q. Table 1: Example SAR Data for Analogs
| Substituent Modification | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 5-Chlorothiophene | 0.45 | Kinase X | |
| Pyrimidine | 1.2 | Kinase X | |
| Methoxy-phenyl | >10 | Kinase X |
Q. How can researchers resolve contradictions in solubility and bioactivity data for this compound?
Methodological Answer:
- Solubility enhancement: Use co-solvents (e.g., DMSO:PBS 1:9) or formulate as nanoparticles (PLGA encapsulation) to improve aqueous solubility while retaining activity .
- Bioactivity validation: Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific effects. For example, cytotoxicity discrepancies may arise from differential membrane transporter expression .
- Metabolic stability: Conduct microsomal assays (human liver microsomes) to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target identification: Use pull-down assays with biotinylated probes to capture binding proteins, followed by LC-MS/MS proteomics .
- Pathway analysis: Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis-related Bcl-2 family) .
- Kinetic studies: Use surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff) with purified targets .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final carboxamide coupling step?
Methodological Answer:
- Activation optimization: Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) to improve coupling efficiency (yield increase from 50% to 85%) .
- Temperature control: Conduct reactions at –20°C to minimize racemization of the piperidine chiral center .
Q. What strategies mitigate toxicity concerns during in vivo studies?
Methodological Answer:
- Dose escalation: Start with 1 mg/kg (mouse models) and monitor liver/kidney biomarkers (ALT, creatinine) .
- Prodrug design: Modify the carboxamide to a methyl ester to enhance bioavailability and reduce acute toxicity .
Data Reproducibility and Validation
- Collaborative validation: Share synthetic protocols and analytical data via platforms like PubChem (CID: 49661692) to enable cross-lab verification .
- Negative controls: Include solvent-only and scrambled analogs in bioassays to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
